molecular formula C17H17Br2NO2 B11706078 2,3-dibromo-N-(2-ethoxyphenyl)-3-phenylpropanamide

2,3-dibromo-N-(2-ethoxyphenyl)-3-phenylpropanamide

Katalognummer: B11706078
Molekulargewicht: 427.1 g/mol
InChI-Schlüssel: IGHIAAJITUCUCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dibromo-N-(2-ethoxyphenyl)-3-phenylpropanamide is an organic compound with a complex structure that includes bromine, ethoxy, and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dibromo-N-(2-ethoxyphenyl)-3-phenylpropanamide typically involves the bromination of a precursor compound followed by amide formation

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amide formation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dibromo-N-(2-ethoxyphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or other modifications.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenyl derivatives, while reduction can produce debrominated amides.

Wissenschaftliche Forschungsanwendungen

2,3-Dibromo-N-(2-ethoxyphenyl)-3-phenylpropanamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2,3-dibromo-N-(2-ethoxyphenyl)-3-phenylpropanamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological and chemical outcomes, depending on the context of its use. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Dibromo-N-(4-ethoxyphenyl)-3-phenylpropanamide
  • 2,3-Dibromo-N-(2-methoxyphenyl)-3-phenylpropanamide

Uniqueness

2,3-Dibromo-N-(2-ethoxyphenyl)-3-phenylpropanamide is unique due to its specific substitution pattern and the presence of both bromine and ethoxy groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C17H17Br2NO2

Molekulargewicht

427.1 g/mol

IUPAC-Name

2,3-dibromo-N-(2-ethoxyphenyl)-3-phenylpropanamide

InChI

InChI=1S/C17H17Br2NO2/c1-2-22-14-11-7-6-10-13(14)20-17(21)16(19)15(18)12-8-4-3-5-9-12/h3-11,15-16H,2H2,1H3,(H,20,21)

InChI-Schlüssel

IGHIAAJITUCUCZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1NC(=O)C(C(C2=CC=CC=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.